molecular formula C9H11NO3 B12316010 D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

Cat. No.: B12316010
M. Wt: 188.23 g/mol
InChI Key: OUYCCCASQSFEME-PENPODLISA-N
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Description

D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: is a deuterated form of the amino acid tyrosine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 typically involves the incorporation of deuterium atoms into the tyrosine molecule. This can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, deuterated reagents are used to introduce deuterium atoms at specific positions in the molecule. Enzymatic methods involve the use of enzymes to catalyze the incorporation of deuterium into the tyrosine structure .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the deuterium atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

Scientific Research Applications

Chemistry: In chemistry, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is used as a tracer in NMR spectroscopy and mass spectrometry to study the structure and dynamics of molecules. Its isotopic labeling provides valuable information about reaction mechanisms and molecular interactions .

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium atoms serve as markers that can be tracked through various biochemical processes, providing insights into the function and regulation of enzymes .

Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it useful in the study of diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its isotopic labeling enhances the stability and efficacy of pharmaceutical products .

Mechanism of Action

The mechanism of action of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound affect the rate of chemical reactions, providing a unique tool for studying enzyme kinetics and metabolic processes. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its binding to enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is unique due to its specific deuterium labeling pattern and stereochemistry. This makes it particularly useful in studies requiring precise isotopic labeling and stereochemical control. Its unique properties allow for detailed investigations of metabolic pathways and enzyme mechanisms, providing valuable insights that are not possible with other compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D

InChI Key

OUYCCCASQSFEME-PENPODLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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